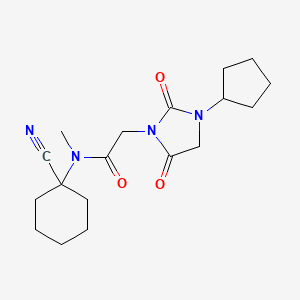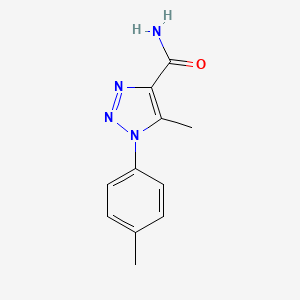![molecular formula C10H11Cl2N3 B2646874 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1820614-50-3](/img/structure/B2646874.png)
1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported over the years . A variety of synthesis methods and synthetic analogues have been developed . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Scientific Research Applications
Alzheimer's Disease Treatment
A study highlights the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, which includes compounds structurally similar to "1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride". These compounds have been investigated for their inhibitory properties against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, showing potential as multitarget directed ligands for Alzheimer's disease treatment. Chloro derivatives exhibited effective AChE inhibition, indicating their therapeutic potential in neurodegenerative disorders (Kumar et al., 2013).
Antidepressant and Anticonvulsant Activities
Research on 1,3,5-Trisubstituted Pyrazolines, which share a core structure with the chemical , demonstrated antidepressant and anticonvulsant activities. These findings suggest the compound's relevance in developing therapeutic agents for neurological conditions (Ruhoğlu et al., 2005).
Synthesis Methods
Studies on the regioselective synthesis of pyrazole derivatives, including processes that could potentially involve "this compound", shed light on efficient production methods. Such research provides valuable insights into the compound's chemical synthesis and potential applications in creating various pyrazole-based derivatives (Alizadeh et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Another study focused on the synthesis and biological evaluation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds, related in structural complexity to "this compound", were tested for antimicrobial and anti-inflammatory activities, highlighting the compound's potential in pharmaceutical applications (Kendre et al., 2015).
Corrosion Inhibition
A study on the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution points to the utility of such compounds, including "this compound", in industrial applications. These findings suggest the compound's potential use as a corrosion inhibitor, offering protection against corrosion in metal processing and maintenance (Yadav et al., 2015).
Properties
IUPAC Name |
[4-(4-chloropyrazol-1-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10;/h1-4,6-7H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPTGWTWCHZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=C(C=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820614-50-3 |
Source


|
| Record name | [4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2646796.png)


![Ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2646801.png)
![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)




![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)

